molecular formula C23H23N5O3 B358158 7-ethyl-6-imino-N-[(4-methoxyphenyl)methyl]-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide CAS No. 847365-44-0

7-ethyl-6-imino-N-[(4-methoxyphenyl)methyl]-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

Cat. No.: B358158
CAS No.: 847365-44-0
M. Wt: 417.5g/mol
InChI Key: SJPNYRSTDHCQSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Ethyl-2-imino-N-(4-methoxybenzyl)-10-methyl-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2,3-d]pyrimidine-3-carboxamide is a complex organic compound belonging to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. This particular compound features a dipyrido[1,2-a:2,3-d]pyrimidine core, which is a fused ring system incorporating nitrogen atoms.

Preparation Methods

The synthesis of 7-ethyl-6-imino-N-[(4-methoxyphenyl)methyl]-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide typically involves multi-step synthetic routes. One common method includes the condensation of appropriate starting materials under controlled conditions, followed by cyclization and functional group modifications. For instance, a solvent-free condensation/reduction reaction sequence can be employed, where the formation of key intermediates occurs in situ . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yields and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The replacement of one functional group with another, which can be achieved using reagents like halogens or nucleophiles.

    Cyclization: The formation of ring structures, which is a key step in the synthesis of heterocyclic compounds.

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to facilitate the desired transformations. Major products formed from these reactions depend on the specific conditions and reagents used but generally include derivatives with modified functional groups or ring structures .

Scientific Research Applications

1-Ethyl-2-imino-N-(4-methoxybenzyl)-10-methyl-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2,3-d]pyrimidine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism depends on the specific application and the target molecule. For example, in medicinal applications, it may inhibit or activate certain enzymes, thereby affecting cellular processes and disease progression .

Comparison with Similar Compounds

Similar compounds to 7-ethyl-6-imino-N-[(4-methoxyphenyl)methyl]-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide include other heterocyclic compounds with fused ring systems, such as quinolines and pyrazoles. These compounds share structural similarities but differ in their specific functional groups and ring structures, which confer unique chemical and biological properties.

Properties

CAS No.

847365-44-0

Molecular Formula

C23H23N5O3

Molecular Weight

417.5g/mol

IUPAC Name

7-ethyl-6-imino-N-[(4-methoxyphenyl)methyl]-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

InChI

InChI=1S/C23H23N5O3/c1-4-27-19(24)17(22(29)25-13-15-7-9-16(31-3)10-8-15)12-18-21(27)26-20-14(2)6-5-11-28(20)23(18)30/h5-12,24H,4,13H2,1-3H3,(H,25,29)

InChI Key

SJPNYRSTDHCQSG-UHFFFAOYSA-N

SMILES

CCN1C2=C(C=C(C1=N)C(=O)NCC3=CC=C(C=C3)OC)C(=O)N4C=CC=C(C4=N2)C

Canonical SMILES

CCN1C2=C(C=C(C1=N)C(=O)NCC3=CC=C(C=C3)OC)C(=O)N4C=CC=C(C4=N2)C

Origin of Product

United States

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